7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinolone class of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro group, and subsequent functionalization with the piperidine and sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while substitution of the fluoro group could result in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: The compound could be explored for its potential as a new antibiotic or as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used for treating a variety of bacterial infections, including those resistant to other antibiotics.
Uniqueness
What sets 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its specific structure could lead to improved efficacy, reduced resistance, or novel applications compared to other quinolones.
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-5-19-7-9-20(10-8-19)33(31,32)25-16-28(6-2)23-13-24(22(27)12-21(23)26(25)30)29-14-17(3)11-18(4)15-29/h7-10,12-13,16-18H,5-6,11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLSQFPOABLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CC(CC(C4)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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